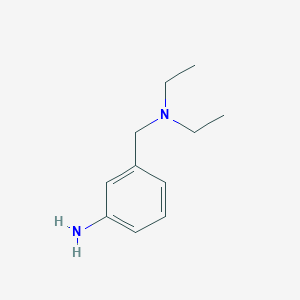

(3-Aminobenzyl)diethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylaminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVXOXSRINSIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391771 | |

| Record name | (3-Aminobenzyl)diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27958-97-0 | |

| Record name | (3-Aminobenzyl)diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Aminobenzyl)diethylamine (CAS: 27958-97-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminobenzyl)diethylamine, with the Chemical Abstracts Service (CAS) number 27958-97-0, is an aromatic amine with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a primary aromatic amine and a tertiary benzylic amine, makes it a versatile building block for the synthesis of more complex molecules. Aromatic amines are a cornerstone in drug development, appearing in a wide array of biologically active compounds.[1] This guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for their determination, and a look into the potential biological relevance of this class of compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in research and development.

Data Presentation

| Property | Value | Source |

| CAS Number | 27958-97-0 | N/A |

| Molecular Formula | C₁₁H₁₈N₂ | N/A |

| Molecular Weight | 178.27 g/mol | N/A |

| Boiling Point | 167-168 °C at 42 Torr | N/A |

| Predicted pKa | 9.82 ± 0.25 | N/A |

| Appearance | Not explicitly stated, but related anilines are often colorless to yellowish liquids or solids.[2][3] | N/A |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents, typical for aromatic amines.[2] | N/A |

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization and utilization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the reductive amination of 3-aminobenzaldehyde with diethylamine.

Materials:

-

3-Aminobenzaldehyde

-

Diethylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 3-aminobenzaldehyde (1.0 eq) in 1,2-dichloroethane, add diethylamine (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Boiling Point under Reduced Pressure

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Thermometer

-

Heating mantle or oil bath

-

Vacuum pump

-

Manometer

Procedure:

-

Place a small amount of this compound in the round-bottom flask.

-

Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Slowly evacuate the system to the desired pressure (e.g., 42 Torr).

-

Begin heating the sample gently using a heating mantle or an oil bath.

-

Record the temperature at which the liquid boils and the first drop of condensate is collected. This temperature is the boiling point at the recorded pressure.

Spectroscopic Characterization

Sample Preparation:

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum.

-

Expected Signals:

-

Aromatic protons in the range of 6.5-7.5 ppm.

-

A singlet for the benzylic CH₂ group around 3.5-4.0 ppm.

-

A quartet for the methylene protons (-CH₂-) of the ethyl groups around 2.5-3.0 ppm.

-

A triplet for the methyl protons (-CH₃) of the ethyl groups around 1.0-1.5 ppm.

-

A broad singlet for the primary amine (-NH₂) protons, which may be exchangeable with D₂O.

-

Sample Preparation:

-

Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Procedure:

-

Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

-

Acquire the mass spectrum in positive ion mode.

-

Expected Results:

-

A prominent molecular ion peak [M+H]⁺ at m/z 179.15.

-

Fragmentation patterns can provide further structural information. For instance, a common fragmentation for N,N-diethylaniline derivatives is the loss of a methyl radical from one of the N-ethyl groups, resulting in a stable iminium cation.[4]

-

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the aniline scaffold is a common feature in many biologically active molecules.[5][6] Aromatic amines are known to be involved in various pharmacological activities and are key intermediates in pharmaceutical synthesis.[1]

Illustrative Signaling Pathway for Aromatic Amine Metabolism

The metabolic fate of aromatic amines is crucial in determining their biological effects, including potential toxicity or therapeutic action. The following diagram illustrates a generalized pathway for the metabolism of aromatic amines, which can lead to either detoxification or bioactivation.

Caption: Generalized metabolic pathway of aromatic amines.

This pathway highlights two major routes: N-acetylation, which is generally a detoxification pathway, and N-oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[7] These reactive species can form adducts with DNA and other macromolecules, potentially leading to cellular damage and toxicity.[7]

Experimental Workflow for In Vitro Biological Activity Screening

To assess the potential biological activity of this compound, a general high-throughput screening workflow can be employed.

Caption: General workflow for in vitro biological activity screening.

This workflow outlines the key steps from compound preparation to hit identification. It begins with the preparation of assay plates containing the target cells, followed by treatment with the test compound at various concentrations. After an incubation period, data is acquired using a suitable detection method (e.g., measuring cell viability, enzyme activity, or reporter gene expression). The data is then analyzed to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), leading to the identification of "hits" for further investigation.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a chemical compound with potential for use as a building block in synthetic and medicinal chemistry. This guide has provided a summary of its known physicochemical properties and detailed, generalized protocols for their experimental determination. While specific biological data is currently unavailable, the structural motifs present in this molecule suggest that it could be a valuable starting point for the development of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its properties and potential applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Diethylaniline - Wikipedia [en.wikipedia.org]

- 4. 3-Ethoxy-N,N-diethylaniline | High-Purity Reagent [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (3-Aminobenzyl)diethylamine

An In-depth Technical Guide to (3-Aminobenzyl)diethylamine

Introduction

This compound, also known as 3-(diethylaminomethyl)aniline, is an organic compound featuring both a primary aromatic amine and a tertiary aliphatic amine functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. As a fragment molecule, it serves as a crucial scaffold for molecular linking, expansion, and modification in the development of novel compounds[1]. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its characterization.

Chemical and Physical Properties

The properties of this compound have been determined through a combination of experimental measurements and computational predictions.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 27958-97-0 | [2] |

| Molecular Formula | C₁₁H₁₈N₂ | [2] |

| Molecular Weight | 178.27 g/mol | [2] |

| IUPAC Name | 3-(diethylaminomethyl)aniline | [3] |

| SMILES | CCN(CC)CC1=CC(=CC=C1)N | [3] |

| InChI | InChI=1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3 | [3] |

| InChIKey | VGVXOXSRINSIFO-UHFFFAOYSA-N |[3] |

Table 2: Physical and Chemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Physical Form | Solid | --- | [2] |

| Boiling Point | 167-168 °C | at 42 Torr | [2] |

| Density | 0.983 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 9.82 ± 0.25 | Predicted | [2] |

| XlogP | 1.4 | Predicted |[3] |

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 179.15428 | 141.6 |

| [M+Na]⁺ | 201.13622 | 147.5 |

| [M-H]⁻ | 177.13972 | 146.0 |

| [M]⁺ | 178.14645 | 141.3 |

Data calculated using CCSbase and sourced from PubChem.[3]

Spectroscopic Analysis

While specific spectra for this compound are not widely published, its characteristic structural features allow for a detailed prediction of its spectral properties.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show distinct peaks corresponding to its functional groups. The primary aromatic amine (Ar-NH₂) should produce two N-H stretching bands in the 3400-3250 cm⁻¹ region.[4] An N-H bending vibration for the primary amine is expected between 1650-1580 cm⁻¹.[4] The aromatic ring will show C=C stretching vibrations from 1600-1400 cm⁻¹ and C-H stretching above 3000 cm⁻¹.[5] The aliphatic C-N bond of the diethylamino group should exhibit a stretching vibration in the 1250–1020 cm⁻¹ range.[4] The tertiary amine itself will not show an N-H stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would be complex. Protons on the aromatic ring would appear in the aromatic region (~6.5-7.5 ppm). The benzylic CH₂ protons adjacent to the tertiary amine would likely be a singlet around 3.5-4.0 ppm. The ethyl groups would show a quartet (CH₂) and a triplet (CH₃) in the aliphatic region, likely around 2.5 ppm and 1.0 ppm, respectively. The NH₂ protons of the primary amine would appear as a broad singlet.

-

¹³C NMR : The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the two different carbons of the ethyl groups.

-

-

Mass Spectrometry (MS) : Electron ionization (EI) would likely lead to fragmentation. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, which would result in a prominent ion corresponding to the diethylaminomethyl cation [CH₂N(CH₂CH₃)₂]⁺.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are outlined below.

Protocol 1: Synthesis via Reductive Amination of 3-Aminobenzaldehyde

This protocol describes a common method for synthesizing benzylamines by the reductive amination of a corresponding aldehyde.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM).

-

Amine Addition: Add diethylamine (1.1 eq) to the solution. If the amine is added as a salt (e.g., diethylamine hydrochloride), a non-nucleophilic base like triethylamine (TEA) should be added to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise to control the reaction temperature. STAB is often preferred as it is milder and more selective.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of water. If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Protocol 2: Analytical Characterization by GC-MS

This protocol outlines a standard method for confirming the identity and purity of the synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or methanol.

-

GC Instrument Setup:

-

Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-624).[6][7]

-

Carrier Gas: Use helium or nitrogen as the carrier gas at a constant flow rate.

-

Injector: Set the injector temperature to 250°C.

-

Oven Program: Begin with an initial oven temperature of ~60°C, hold for 2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of ~280°C.

-

-

MS Instrument Setup:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range from 40 to 400 amu.

-

Detector: Set the detector (e.g., Flame Ionization Detector or Mass Spectrometer) temperature to 280°C.[7]

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Interpretation: Analyze the resulting chromatogram to determine the retention time and purity of the compound. Analyze the mass spectrum of the corresponding peak to confirm the molecular weight and fragmentation pattern, comparing it against predicted values.

Mandatory Visualizations

The following diagrams illustrate key workflows for the synthesis and analysis of this compound.

Caption: Synthesis via Reductive Amination.

Caption: Characterization Workflow using GC-MS.

References

- 1. n (3 aminobenzyl) n,n diethylamine — TargetMol Chemicals [targetmol.com]

- 2. N-(3-aminobenzyl)-N,N-diethylamine CAS#: 27958-97-0 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C11H18N2) [pubchemlite.lcsb.uni.lu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 6. [PDF] Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-Aminobenzyl)diethylamine: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminobenzyl)diethylamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic methodologies. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on structurally related aminobenzylamine and diethylamine derivatives to propose potential biological activities and experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Molecular Structure and Properties

This compound, also known as 3-(diethylaminomethyl)aniline, possesses a unique structure featuring a primary aromatic amine and a tertiary benzylic amine. This combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, including pharmacologically active agents and novel polymers.

Molecular Structure

The structure of this compound consists of a benzene ring substituted with an amino group at the meta-position relative to a diethylaminomethyl group.

Molecular Formula: C₁₁H₁₈N₂

SMILES: CCN(CC)CC1=CC(=CC=C1)N

InChI: InChI=1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3

Physicochemical Data

Quantitative data for this compound and related compounds are summarized in the table below for comparative analysis.

| Property | This compound | 3-Aminobenzylamine | Diethylamine |

| Molecular Formula | C₁₁H₁₈N₂ | C₇H₁₀N₂ | C₄H₁₁N |

| Molecular Weight | 178.27 g/mol | 122.17 g/mol | 73.14 g/mol |

| Boiling Point | 167-168 °C (at 42 Torr)[1] | - | 55.5 °C |

| Density | 0.983 g/cm³ (Predicted) | - | 0.707 g/cm³ |

| pKa | 9.82 (Predicted) | - | 11.09 |

Potential Biological and Pharmacological Significance

-

Aminobenzylamine Core: The aminobenzylamine scaffold is a key component in a variety of pharmaceutical agents. For instance, derivatives of 2-aminobenzylamine have been utilized in the synthesis of dihydroquinazolines, which exhibit a range of pharmacological activities including antimicrobial, antifungal, and antitumor properties.[2][3] The presence of the amino and benzylamine groups allows for the formation of diverse heterocyclic structures with potential therapeutic applications.

-

Diethylamine Moiety: The diethylamino group is a common feature in many approved drugs and is known to influence a compound's pharmacokinetic properties, such as solubility and membrane permeability. Diethylamine itself is a crucial intermediate in the synthesis of various pharmaceuticals, including anesthetics and antihistamines.

Given these characteristics, this compound could serve as a valuable intermediate for the development of novel therapeutic agents targeting a range of biological pathways. Further pharmacological screening is necessary to elucidate its specific biological activities.

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic routes. Below is a detailed, representative protocol for its synthesis via reductive amination, a common and effective method for preparing amines.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 3-nitrobenzaldehyde.

Step 1: Synthesis of N,N-diethyl-3-nitrobenzylamine

-

Reaction Setup: To a solution of 3-nitrobenzaldehyde (1 equivalent) in methanol in a round-bottom flask, add diethylamine (1.1 equivalents).

-

Reduction: Cool the mixture to 0 °C in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N,N-diethyl-3-nitrobenzylamine.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Reaction Setup: Dissolve the purified N,N-diethyl-3-nitrobenzylamine (1 equivalent) in ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretches, aromatic C-H stretches).

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of an aminobenzylamine derivative.

Caption: Synthetic and purification workflow for this compound.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery and materials science. This guide provides the foundational knowledge of its structure, properties, and a detailed synthetic protocol based on established chemical principles. While direct biological data is currently lacking, the structural relationship to known bioactive compounds suggests that it may possess interesting pharmacological properties. The experimental methodologies and analytical data presented herein are intended to facilitate future research and development efforts centered on this and related compounds.

References

- 1. 3-Aminobenzylamine | 4403-70-7 [chemicalbook.com]

- 2. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

In-Depth Technical Guide to 3-[(Diethylaminomethyl)aniline]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-[(diethylaminomethyl)aniline], a substituted aniline derivative of interest in various chemical and pharmaceutical research fields. This document details its chemical identity, physicochemical properties, and available synthesis and safety information, presented in a format tailored for scientific and research applications.

Chemical Identity and Nomenclature

3-[(Diethylaminomethyl)aniline] is a chemical compound with a molecular structure featuring a diethylaminomethyl group substituted at the meta-position of an aniline ring.

IUPAC Name: 3-[(Diethylamino)methyl]aniline[1]

Synonyms:

-

N-(3-Aminobenzyl)-N,N-diethylamine

Chemical Identifiers:

-

CAS Number: 27958-97-0[1]

-

InChI: 1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3

-

SMILES: CCN(CC)CC1=CC=CC(N)=C1[1]

A logical diagram illustrating the relationships between these identifiers is presented below.

Caption: Relationship between the common name, IUPAC name, and key identifiers for 3-[(diethylaminomethyl)aniline].

Physicochemical Properties

A summary of the key physicochemical properties of 3-[(diethylaminomethyl)aniline] is provided in the table below. It is important to note that experimentally determined data for this specific compound is limited, and some values may be predicted or based on data from structurally similar compounds.

| Property | Value | Source |

| Molecular Weight | 178.27 g/mol | [2] |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis

A detailed experimental protocol for the synthesis of the closely related compound, N,3-diethylaniline, is presented here as a potential methodological reference. This procedure involves the reductive amination of 3-ethylaniline with acetaldehyde.

Synthesis of N,3-diethylaniline (Illustrative Protocol)

-

Reaction Setup: To a round-bottom flask, add 3-ethylaniline (1 equivalent) and a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Imine Formation: Add acetaldehyde (CH₃CHO) (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the mixture in portions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The logical workflow for this synthesis is depicted in the following diagram.

References

An In-depth Technical Guide to the Solubility of (3-Aminobenzyl)diethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminobenzyl)diethylamine is a substituted aromatic amine with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, formulation, and drug delivery systems. This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental protocol for solubility determination and a logical workflow for solvent selection.

Introduction to Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a versatile molecule like this compound, which possesses both a basic amino group and a lipophilic diethylaminoethyl group attached to an aromatic ring, its solubility can vary significantly across the spectrum of organic solvents.

The principle of "like dissolves like" provides a qualitative prediction of solubility. The polar primary amine group suggests potential solubility in polar solvents, while the nonpolar benzyl and diethyl groups indicate affinity for nonpolar or weakly polar solvents.[1] However, for scientific and developmental purposes, precise quantitative data is indispensable.

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be inferred:

-

High Solubility Predicted in:

-

Polar Aprotic Solvents: Such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN), which can interact with the amine functionality.

-

Chlorinated Solvents: Dichloromethane (DCM) and Chloroform are generally good solvents for a wide range of organic compounds.[2]

-

-

Moderate Solubility Predicted in:

-

Alcohols: Methanol and Ethanol should be effective due to their ability to hydrogen bond.

-

Ethers: Such as Tetrahydrofuran (THF) and Diethyl ether.[2]

-

-

Low to Negligible Solubility Predicted in:

-

Nonpolar Hydrocarbon Solvents: Such as Hexane and Toluene, where the polar amine group may limit solubility.

-

It is crucial to experimentally verify these predictions to obtain accurate quantitative data.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not available in published literature. Researchers are encouraged to determine this data experimentally. The following table provides a standardized format for recording and presenting such data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetonitrile | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., UV-Vis | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., Hexane | e.g., 25 | e.g., Gravimetric |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of this compound. The chosen analytical method will depend on the available equipment and the properties of the compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Appropriate analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer, or Gravimetric analysis equipment)

Procedure: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For more effective separation, centrifuge the vial at the same temperature.[3]

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.[3]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Gravimetric Method (Alternative for non-volatile solvents):

-

Follow steps 1-4 of the Isothermal Shake-Flask Method.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the filtered saturated solution to the evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).

-

Once the solvent is completely removed, reweigh the evaporating dish containing the dried solute.

-

The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent. Calculate the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Logical Framework for Solvent Selection

The choice of an appropriate solvent is a critical step in many chemical processes. The following diagram outlines a logical approach to selecting a solvent for this compound based on the desired application.

Caption: Logical workflow for solvent selection.

Conclusion

References

(3-Aminobenzyl)diethylamine safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

(3-Aminobenzyl)diethylamine, also known as 3-(Diethylaminomethyl)aniline, is an aromatic amine. Its chemical structure combines features of both aniline and diethylamine, which dictates its reactivity and potential hazards.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3-(Diethylaminomethyl)aniline | - |

| CAS Number | 27958-97-0 | - |

| Molecular Formula | C₁₁H₁₈N₂ | [PubChemLite] |

| Molecular Weight | 178.27 g/mol | [PubChemLite] |

| Boiling Point | 167-168 °C at 42 Torr | [ChemicalBook] |

| Density | 0.983 ± 0.06 g/cm³ (predicted) | [ChemicalBook] |

| Predicted logP | 1.4 | [PubChemLite] |

Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet for this compound, the hazard classification is extrapolated from the closely related compound, 3-Aminobenzylamine (CAS 4403-70-7). The hazards associated with the aniline and diethylamine moieties are also considered.

GHS Classification (based on 3-Aminobenzylamine) [1][2]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Danger[1]

Hazard Pictograms (inferred):

-

Corrosive

-

Irritant

-

Environmental Hazard

First Aid Measures

First aid measures are based on the potential for corrosive and toxic effects, similar to related aromatic amines.[1] Immediate medical attention is crucial in all cases of significant exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician. |

Handling Precautions and Experimental Protocols

Given that aromatic amines can be sensitive to air and light, and considering the extrapolated hazards, stringent handling procedures are necessary.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| Protection Type | Recommended Specification |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and appropriate protective clothing. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If the generation of vapors or aerosols is likely, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and amines should be used. |

Safe Handling Workflow

The following diagram illustrates a recommended workflow for handling this compound.

Experimental Protocol for Handling Air-Sensitive Aromatic Amines

This protocol provides a general framework for handling this compound, assuming it may be air-sensitive.

-

Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

-

Inert Atmosphere: Conduct all manipulations of the compound under an inert atmosphere, using a Schlenk line or a glovebox.

-

Transfer: Use dry, nitrogen-flushed syringes or cannulas for transferring the liquid.

-

Reaction Setup: Set up the reaction in a flask equipped with a septum, and maintain a positive pressure of inert gas throughout the experiment.

-

Quenching: At the end of the reaction, quench any unreacted material cautiously with an appropriate reagent before workup.

-

Waste Disposal: All waste materials, including contaminated solvents and disposable labware, should be collected in a designated, labeled hazardous waste container.

Logical Relationships of Hazards

The following diagram illustrates the logical relationships between the hazards associated with this compound, based on its structural components and data from related compounds.

Stability and Reactivity

Based on the reactivity of similar aromatic amines and N-benzyl diethylamines, the following can be inferred:

-

Reactivity: May be incompatible with strong oxidizing agents, acids, and acid chlorides.

-

Conditions to Avoid: Exposure to air, light, and incompatible materials.

-

Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂).

This technical guide is intended to provide a starting point for the safe handling of this compound. It is imperative that researchers conduct their own risk assessments and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to (3-Aminobenzyl)diethylamine for Researchers and Drug Development Professionals

Introduction

(3-Aminobenzyl)diethylamine, with the CAS number 27958-97-0, is a substituted benzylamine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine and a tertiary benzylic amine, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the commercial availability, key chemical data, and detailed experimental protocols for the synthesis, purification, and analysis of this compound, aimed at researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is available from several commercial suppliers, primarily as a research chemical. Purity levels and available quantities can vary, so it is crucial to consult the suppliers' technical data sheets for specific details.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Santa Cruz Biotechnology | N-(3-aminobenzyl)-N,N-diethylamine | 27958-97-0 | C₁₁H₁₈N₂ | 178.27 | - | For research use only.[1] |

| Matrix Scientific | This compound dihydrobromide | 27958-97-0 | - | - | - | Available as the dihydrobromide salt.[1] |

| BIOFOUNT | This compound | 27958-97-0 | C₁₁H₁₈N₂ | 178.27 | - | For industrial or scientific research purposes. |

| ChemBridge Corporation | This compound | 27958-97-0 | C₁₁H₁₈N₂ | - | - | Building block for discovery chemistry. |

| Aaron Chemicals LLC | This compound | 27958-97-0 | - | - | ≥95% | |

| TargetMol | N-(3-aminobenzyl)-N,N-diethylamine | 27958-97-0 | C₁₁H₁₈N₂ | 178.274 | - | Fragment molecule for drug discovery.[2] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂ | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Boiling Point | 167-168 °C (at 42 Torr) | [3] |

| Appearance | Solid | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively reported in the literature. However, based on established methods for the synthesis of substituted benzylamines, the following procedures can be considered.

Synthesis via Reductive Amination

A common and efficient method for the synthesis of N,N-disubstituted benzylamines is the reductive amination of the corresponding benzaldehyde.[4][5] In this case, 3-aminobenzaldehyde would be reacted with diethylamine in the presence of a suitable reducing agent.

Reaction Scheme:

Materials:

-

3-Aminobenzaldehyde

-

Diethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[6]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add diethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either vacuum distillation or column chromatography.

-

Vacuum Distillation: Given the reported boiling point, vacuum distillation can be an effective method for purification on a larger scale.

-

Column Chromatography: For smaller scales or to achieve higher purity, flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent tailing of the amine product on the acidic silica gel, is a suitable eluent system.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.5-7.5 ppm), the benzylic methylene protons (a singlet around 3.5-4.0 ppm), the methylene protons of the ethyl groups (a quartet around 2.5-3.0 ppm), and the methyl protons of the ethyl groups (a triplet around 1.0-1.5 ppm). The protons of the primary amine group will appear as a broad singlet.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the diethylamino group. Carbons directly attached to the nitrogen atom typically appear in the 40-60 ppm region.[7]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC using a C18 column is a common method for assessing the purity of aromatic amines.[8][9] A mobile phase consisting of a mixture of acetonitrile and water or a buffer (e.g., ammonium acetate or phosphate buffer) is typically used. Detection can be achieved using a UV detector, with the wavelength set to the absorbance maximum of the compound. For aromatic amines, derivatization is sometimes employed to enhance detection.[10]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 179.2. Collision-induced dissociation (CID) mass spectra of protonated benzylamines often show characteristic fragmentation patterns, such as the loss of the amine group.[1][11]

-

Applications in Drug Development

Substituted benzylamines are important pharmacophores found in a wide range of biologically active molecules. The presence of both a primary aromatic amine and a tertiary benzylic amine in this compound makes it a valuable building block for creating libraries of compounds for high-throughput screening.

The primary amine can be readily functionalized through reactions such as acylation, sulfonylation, or reductive amination to introduce diverse substituents. The tertiary amine can influence the physicochemical properties of the final molecule, such as its basicity and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles.

Derivatives of aminobenzyl compounds have been investigated for a variety of therapeutic applications, including as anti-inflammatory agents and in oncology.[12][13] For instance, the aminobenzyl moiety can serve as a scaffold to position functional groups that interact with specific biological targets.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Role as a Scaffold in Medicinal Chemistry

Caption: this compound as a versatile scaffold in drug discovery.

References

- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. n (3 aminobenzyl) n,n diethylamine — TargetMol Chemicals [targetmol.com]

- 3. N-(3-aminobenzyl)-N,N-diethylamine CAS#: 27958-97-0 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ovid.com [ovid.com]

- 10. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel aminobenzyl-acetamidine derivative modulate the differential regulation of NOSs in LPS induced inflammatory response: role of PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (3-Aminobenzyl)diethylamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Aminobenzyl)diethylamine, a compound of interest for researchers, scientists, and professionals in drug development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent chemical moieties and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The hydrogens on the primary amine group may exhibit a broad signal in the ¹H NMR spectrum and its chemical shift can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.0 - 1.2 | Triplet | 6H |

| -CH₂- (ethyl) | ~2.5 - 2.7 | Quartet | 4H |

| -CH₂- (benzyl) | ~3.5 - 3.7 | Singlet | 2H |

| Aromatic C-H | ~6.5 - 7.2 | Multiplet | 4H |

| -NH₂ | Variable (broad) | Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~12 - 15 |

| -CH₂- (ethyl) | ~45 - 50 |

| -CH₂- (benzyl) | ~55 - 60 |

| Aromatic C-H | ~113 - 130 |

| Aromatic C-NH₂ | ~145 - 150 |

| Aromatic C-CH₂ | ~138 - 142 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The primary amine, the tertiary amine of the diethylamino group, and the aromatic ring will each produce distinct signals. Aromatic amines show C-N stretching vibrations at different wavenumbers than aliphatic amines.[1]

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3400-3250 | N-H (primary amine) | Stretch | Medium (two bands)[1] |

| 3100-3000 | C-H (aromatic) | Stretch | Medium[2] |

| 2975-2850 | C-H (aliphatic) | Stretch | Medium to Strong |

| 1620-1580 | N-H (primary amine) | Bend | Medium[1] |

| 1600-1450 | C=C (aromatic) | Stretch | Medium[3] |

| 1335-1250 | C-N (aromatic amine) | Stretch | Strong[1] |

| 1250-1020 | C-N (aliphatic amine) | Stretch | Medium to Weak[1] |

| 900-675 | C-H (aromatic) | Out-of-plane bend | Strong[2] |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from characteristic cleavage patterns of benzylamines. The fragmentation of protonated benzylamines often involves the loss of ammonia (NH₃).[4] The initial fragmentation can involve the cleavage of the C-N bond to form a benzyl cation and a neutral amine, which can then undergo further rearrangements.[5]

Table 4: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.15 |

| [M+Na]⁺ | 201.14 |

| [M+K]⁺ | 217.11 |

M represents the parent molecule.

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.

-

Transfer the filtered solution into a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

FT-IR Spectroscopy Protocol (ATR Method)

-

Sample Preparation :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum :

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Spectrum :

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

-

-

Cleaning :

-

After analysis, clean the sample from the ATR crystal using an appropriate solvent and a soft cloth.

-

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

-

Instrument Setup :

-

The sample solution is introduced into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[7]

-

-

Ionization :

-

Mass Analysis :

-

The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

(3-Aminobenzyl)diethylamine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminobenzyl)diethylamine is a bifunctional aromatic amine that presents a unique and valuable scaffold for the synthesis of novel compounds in medicinal chemistry. Its structure, incorporating a primary aromatic amine and a tertiary benzylic amine, offers multiple reaction sites for derivatization, making it an ideal starting point for the generation of diverse chemical libraries. While direct research on this compound is limited, its core motifs—the benzylamine and the diethylamino-substituted aniline—are prevalent in a wide range of biologically active molecules. This guide explores the potential research applications of this compound by examining the activities of structurally related compounds. It provides detailed hypothetical experimental protocols and data presentation formats to serve as a practical resource for investigators looking to leverage this promising chemical entity in their research and development endeavors.

Core Chemical Properties and Synthesis

This compound, with the molecular formula C₁₁H₁₈N₂, possesses a distinct chemical architecture that makes it a versatile intermediate in organic synthesis. The presence of both a nucleophilic primary amine on the aromatic ring and a tertiary amine on the benzyl group allows for selective chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and for understanding the compound's potential pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂ | N/A |

| Molecular Weight | 178.27 g/mol | N/A |

| Appearance | Predicted: Liquid | N/A |

| Boiling Point | Predicted: ~280-300 °C | N/A |

| Solubility | Soluble in organic solvents (e.g., DCM, MeOH) | N/A |

Table 1: Physicochemical Properties of this compound.

Proposed Synthesis: Reductive Amination

A common and efficient method for the synthesis of N-benzylated amines is reductive amination. A plausible synthetic route to obtain this compound is through the reaction of 3-nitrobenzaldehyde with diethylamine, followed by reduction of the nitro group.

Step 1: Synthesis of N,N-diethyl-1-(3-nitrophenyl)methanamine

-

Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add diethylamine (1.2 eq).

-

Formation of Imine: Stir the mixture at room temperature for 2 hours to form the corresponding iminium intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Form this compound

-

Reaction Setup: Dissolve the N,N-diethyl-1-(3-nitrophenyl)methanamine (1.0 eq) from Step 1 in ethanol.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) and heat the mixture to reflux for 4 hours.

-

Neutralization: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Potential Research Applications

The structural motifs within this compound suggest its utility as a scaffold for developing novel therapeutic agents across several research areas. The following sections outline hypothetical applications based on the known biological activities of related benzylamine and aniline derivatives.

Anticancer Drug Discovery

Benzylamine and aniline derivatives are integral components of numerous anticancer agents. These scaffolds can be modified to interact with various biological targets involved in cancer progression, such as kinases, tubulin, and apoptosis-regulating proteins. The this compound core can be elaborated to generate compounds with potential cytotoxic or cytostatic effects on cancer cells.

This protocol describes a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (derivatized from this compound) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative A | HeLa | 15.2 |

| Derivative B | HeLa | 8.7 |

| Derivative C | MCF-7 | 22.5 |

| Doxorubicin | HeLa | 0.5 |

Table 2: Hypothetical Cytotoxicity Data for Derivatives of this compound.

The Enigmatic Intermediate: A Technical Overview of (3-Aminobenzyl)diethylamine

For Researchers, Scientists, and Drug Development Professionals

(3-Aminobenzyl)diethylamine, a bifunctional aromatic amine, presents a unique scaffold for chemical synthesis, yet it remains a molecule of considerable obscurity in mainstream chemical literature. Despite its potential as a versatile intermediate in the development of novel compounds, a comprehensive body of public-domain research detailing its synthesis, reactivity, and applications is notably sparse. This guide, therefore, serves as a concise summary of the currently available information, acknowledging the significant gaps in experimental data while highlighting its potential utility in synthetic and medicinal chemistry.

Physicochemical Properties and Identification

A summary of the known physicochemical properties for this compound is presented in Table 1. These details are crucial for its identification and for planning synthetic transformations.

| Property | Value | Source |

| CAS Number | 27958-97-0 | [1] |

| Molecular Formula | C₁₁H₁₈N₂ | |

| Molecular Weight | 178.27 g/mol | |

| Alternate Name | N-(3-aminobenzyl)-N,N-diethylamine | [1] |

Synthesis and Availability

Role as a Chemical Intermediate

This compound possesses two key reactive sites: a primary aromatic amine and a tertiary benzylic amine. This dual functionality makes it a valuable building block for creating more complex molecules.

Reactions of the Aromatic Amine

The primary amino group on the benzene ring is a versatile handle for a variety of chemical transformations, including:

-

Amide Formation: Reaction with acyl chlorides or anhydrides to form corresponding amides.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to a wide range of Sandmeyer-type reactions to introduce various substituents (e.g., -OH, -CN, -X).

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Reactions involving the Diethylaminomethyl Group

The diethylaminomethyl moiety can influence the molecule's properties and participate in specific reactions. For instance, the tertiary amine can act as a base or a nucleophile.

Potential Applications in Drug Discovery

While specific applications of this compound are not extensively documented, its structural motifs are present in compounds of biological interest. For example, it has been investigated as a structural analog in studies exploring non-oxime reactivators for acetylcholinesterase inhibited by organophosphorus nerve agents.[2] The presence of both a primary aromatic amine and a tertiary amine offers possibilities for creating libraries of compounds for screening in various therapeutic areas.

The general class of aminobenzylamines and their derivatives has been explored for a range of biological activities, suggesting potential avenues for the application of this compound.

Experimental Data and Protocols: A Notable Absence

A critical limitation in providing a comprehensive technical guide is the near-complete absence of published experimental data and protocols for this compound. Key missing information includes:

-

Quantitative Reaction Data: No publicly available data on reaction yields, optimal conditions (temperature, solvent, catalysts), or purity of products derived from this intermediate.

-

Spectroscopic Data: While basic properties are known, detailed and interpreted NMR, IR, and mass spectrometry data are not published, which would be essential for reaction monitoring and product characterization.

-

Detailed Experimental Protocols: The lack of step-by-step procedures for its synthesis or its use in further reactions prevents the replication and extension of any potential research.

Logical Workflow for Utilizing this compound

Given the available information, a logical workflow for a researcher interested in utilizing this intermediate would follow the general principles of synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-Aminobenzyl)diethylamine from 3-aminobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (3-Aminobenzyl)diethylamine from 3-aminobenzyl alcohol. The primary synthetic strategy outlined is based on the principles of catalytic N-alkylation of alcohols, also known as the borrowing hydrogen or hydrogen transfer methodology. This environmentally benign approach utilizes a catalyst to facilitate the reaction between an alcohol and an amine with the formation of water as the main byproduct.

The synthesis of this compound is a valuable transformation in medicinal chemistry and drug development, as the resulting aminobenzylamine scaffold is present in various biologically active molecules. The protocol provided is designed to be a representative method, adaptable for optimization in a research and development setting.

Catalytic Systems and Reaction Conditions

The catalytic N-alkylation of alcohols with amines can be achieved using various transition metal catalysts. The choice of catalyst and reaction conditions can significantly impact the reaction efficiency, yield, and selectivity. Below is a summary of potential catalytic systems applicable to the synthesis of this compound.

| Catalyst System | Reducing Agent / Hydrogen Source | Solvent | Temperature (°C) | Key Features |

| Heterogeneous Nickel (e.g., Ni/Al₂O₃-SiO₂) | In-situ from alcohol (Borrowing Hydrogen) | t-amyl alcohol | 140-180 | Commercially available, robust, and effective for benzyl alcohol amination.[1][2] |

| Ruthenium Complexes (e.g., [RuCl₂(p-cymene)]₂) | Ph₂SiH₂ | Toluene | 80-100 | Efficient for reductive amination of aldehydes with anilines, adaptable for alcohols. |

| Iridium Complexes (e.g., Cp*Ir) | Ammonium formate | None or organic solvent | 80-110 | Can utilize ammonium formate as both nitrogen and hydrogen source. |

| Cobalt Nanoparticles | In-situ from alcohol (Borrowing Hydrogen) | Toluene or Dioxane | 120-160 | Potential for high selectivity and activity. |

| Copper-based Catalysts | Phenylsilane | THF or Dioxane | 60-100 | Milder reaction conditions. |

Experimental Protocol: Synthesis of this compound

This protocol describes a method for the synthesis of this compound from 3-aminobenzyl alcohol and diethylamine using a heterogeneous nickel catalyst via a borrowing hydrogen strategy.

Materials and Reagents

-

3-Aminobenzyl alcohol (C₇H₉NO, MW: 123.15 g/mol )

-

Diethylamine (C₄H₁₁N, MW: 73.14 g/mol )

-

Nickel on Alumina-Silica (Ni/Al₂O₃-SiO₂) catalyst

-

t-Amyl alcohol (solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

High-pressure reaction vessel (e.g., Parr autoclave) equipped with a magnetic stir bar and temperature control.

Procedure

-

Reaction Setup:

-

To a high-pressure reaction vessel, add 3-aminobenzyl alcohol (e.g., 1.23 g, 10 mmol).

-

Add the Ni/Al₂O₃-SiO₂ catalyst (e.g., 200 mg, ~10-20 wt% of the limiting reagent).

-

Add t-amyl alcohol (e.g., 20 mL) as the solvent.

-

Add diethylamine (e.g., 2.19 g, 3.0 mL, 30 mmol, 3 equivalents).

-

Seal the reaction vessel securely.

-

-

Reaction Execution:

-

Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times to remove air.

-

Begin stirring the reaction mixture at a constant rate (e.g., 500 rpm).

-

Heat the reaction vessel to 160 °C and maintain this temperature for 18-24 hours.

-

Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Isolation:

-

After the reaction is complete (as determined by the consumption of the starting material), cool the reaction vessel to room temperature.

-

Carefully vent the reactor.

-

Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the catalyst pad with a small amount of dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Visualizations

Reaction Pathway

References

Application Note: Synthesis of (3-Aminobenzyl)diethylamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (3-Aminobenzyl)diethylamine, a valuable building block in medicinal chemistry and materials science. The described method utilizes a two-step, one-pot reductive amination of 3-nitrobenzaldehyde with diethylamine, followed by the reduction of the nitro group. This protocol is designed to be a reliable and scalable procedure for laboratory settings.

Introduction

Reductive amination is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines from carbonyl compounds and primary or secondary amines.[1][2][3] This process typically involves the initial formation of an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine.[4] Various reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices in laboratory-scale syntheses due to their selectivity and mild reaction conditions.[1][4] Catalytic hydrogenation over palladium, platinum, or nickel is also a widely used method, particularly in industrial applications.[3][5]

The synthesis of this compound can be approached through the reductive amination of 3-aminobenzaldehyde with diethylamine. However, the instability of 3-aminobenzaldehyde presents a challenge. A more robust and common strategy, which will be detailed in this protocol, involves a tandem reaction sequence starting from 3-nitrobenzaldehyde. In this approach, the aldehyde functionality undergoes reductive amination with diethylamine to form an intermediate N,N-diethyl-N-(3-nitrobenzyl)amine. The nitro group of this intermediate is then reduced to the primary amine, yielding the final product, this compound. This one-pot approach is efficient as it combines two synthetic steps, minimizing purification of intermediates and improving overall yield.[6]

Experimental Protocol

This protocol details the synthesis of this compound from 3-nitrobenzaldehyde and diethylamine.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 1.51 g | 0.01 |

| Diethylamine | (C₂H₅)₂NH | 73.14 | 1.10 mL (0.77 g) | 0.0105 |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.76 g | 0.02 |

| Palladium on Carbon (10%) | Pd/C | - | 0.15 g | - |

| Methanol | CH₃OH | 32.04 | 50 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g (0.01 mol) of 3-nitrobenzaldehyde in 50 mL of methanol.

-

Addition of Amine: To the stirred solution, add 1.10 mL (0.0105 mol) of diethylamine. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-